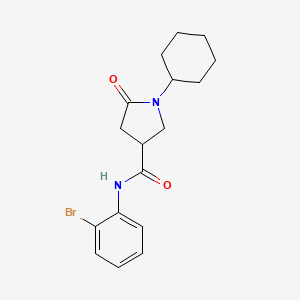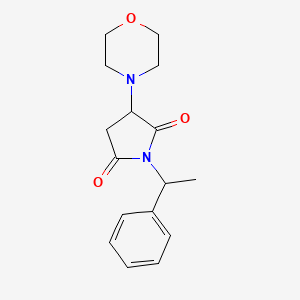![molecular formula C10H9N5S B4235324 3-ethyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4235324.png)
3-ethyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Descripción general
Descripción
3-ethyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as ETT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ETT belongs to the class of triazolothiadiazoles and has been shown to possess a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of ETT is not fully understood. However, studies have suggested that ETT may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. ETT's anti-inflammatory activity may be due to its ability to inhibit the NF-κB signaling pathway. ETT's antimicrobial activity may be related to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
ETT has been shown to have several biochemical and physiological effects. In vitro studies have shown that ETT can induce G2/M cell cycle arrest and apoptosis in cancer cells. ETT has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit COX-2 expression. Additionally, ETT has been shown to inhibit the growth of several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ETT in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for studying various biological processes. Additionally, ETT has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using ETT in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
Future research on ETT should focus on elucidating its exact mechanism of action and identifying its molecular targets. Additionally, more studies are needed to determine the efficacy of ETT in animal models of cancer and inflammation. Further research is also needed to optimize the synthesis of ETT and improve its solubility in water. Finally, the development of ETT derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Aplicaciones Científicas De Investigación
ETT has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. ETT has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). Additionally, ETT has antimicrobial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
3-ethyl-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-2-8-12-13-10-15(8)14-9(16-10)7-4-3-5-11-6-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGIVXUDMMLHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-butyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4235252.png)


![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4235265.png)
![2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4235267.png)
![2-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4235275.png)
![2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4235279.png)


![[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4235309.png)
![4-[2-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4235310.png)
![ethyl 1-acetyl-5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4235331.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4235336.png)
